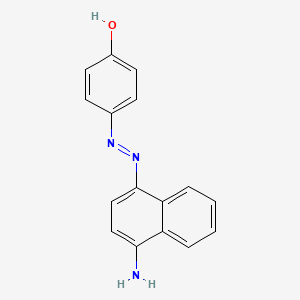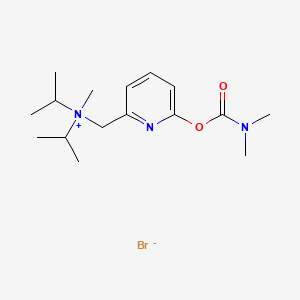
Diisopropyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate (ester)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diisopropyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate (ester) is a complex organic compound with a unique structure that combines a pyridine ring, an ammonium group, and a carbamate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diisopropyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate (ester) typically involves multiple steps, starting with the preparation of the pyridine derivative. The process may include:
Formation of the Pyridine Derivative: This step involves the reaction of 3-hydroxy-2-pyridine with suitable reagents to introduce the desired functional groups.
Ammonium Group Introduction:
Carbamate Ester Formation: Finally, the carbamate ester is formed by reacting the intermediate with dimethylcarbamoyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
Diisopropyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate (ester) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyridine ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine ketones, while substitution reactions can produce a wide range of derivatives.
科学的研究の応用
Diisopropyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate (ester) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of Diisopropyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate (ester) involves its interaction with specific molecular targets. The ammonium group can form ionic bonds with negatively charged sites, while the carbamate ester can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and exert various effects.
類似化合物との比較
Similar Compounds
- Diisopropyl((3-hydroxy-2-pyridyl)methyl)methylammonium chloride dimethylcarbamate (ester)
- Diisopropyl((3-hydroxy-2-pyridyl)methyl)methylammonium iodide dimethylcarbamate (ester)
Uniqueness
Diisopropyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate (ester) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromide ion, in particular, can influence its reactivity and interactions compared to similar compounds with different halides.
特性
| 66941-38-6 | |
分子式 |
C16H28BrN3O2 |
分子量 |
374.32 g/mol |
IUPAC名 |
[6-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-methyl-di(propan-2-yl)azanium;bromide |
InChI |
InChI=1S/C16H28N3O2.BrH/c1-12(2)19(7,13(3)4)11-14-9-8-10-15(17-14)21-16(20)18(5)6;/h8-10,12-13H,11H2,1-7H3;1H/q+1;/p-1 |
InChIキー |
RQCPUIJRXMYHEU-UHFFFAOYSA-M |
正規SMILES |
CC(C)[N+](C)(CC1=NC(=CC=C1)OC(=O)N(C)C)C(C)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


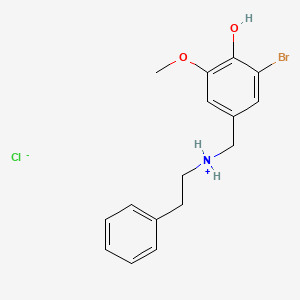
![2-[Benzyl-[[4-(diethylamino)phenyl]methyl]amino]-1-(4-chlorophenyl)ethanone;hydrochloride](/img/structure/B13765150.png)

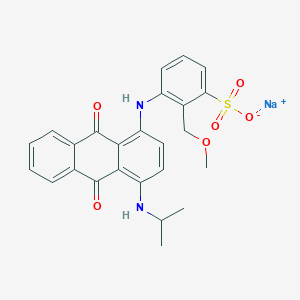
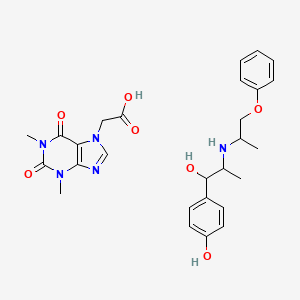


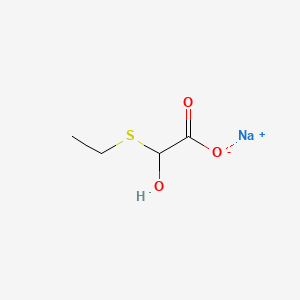
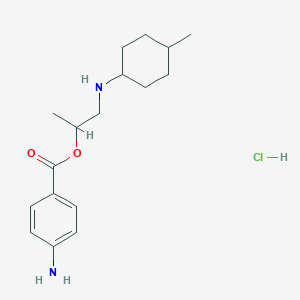
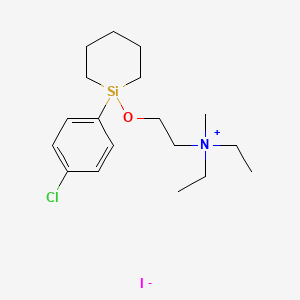
![3-(3-Pyridinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13765225.png)
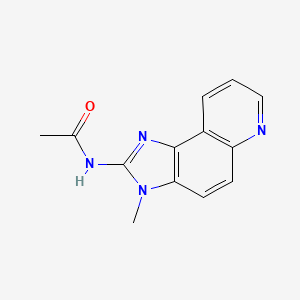
![1-[3-(2,5-dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione](/img/structure/B13765237.png)
